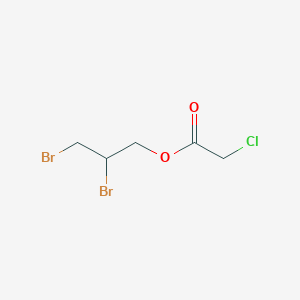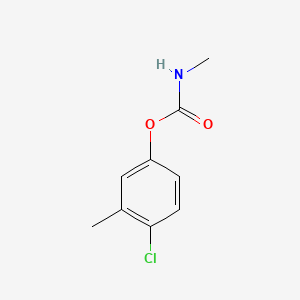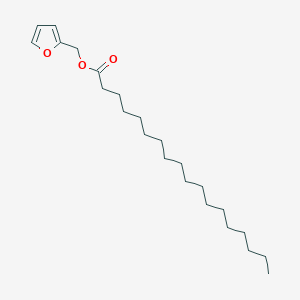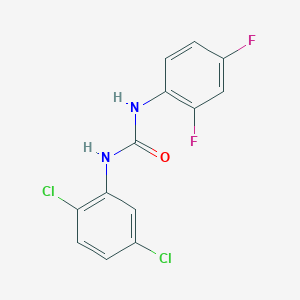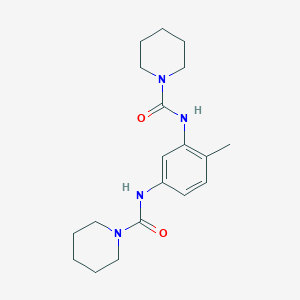![molecular formula C27H23NO3S B11957346 5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene CAS No. 20629-08-7](/img/structure/B11957346.png)
5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[76102,8010,15]hexadeca-3,6,10,12,14-pentaene is a complex organic compound with a unique tetracyclic structure It is characterized by the presence of a methylsulfonyl group, two phenyl groups, and an oxa-aza tetracyclic framework
Preparation Methods
The synthesis of 5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene involves multiple steps. One common method includes the condensation of methanesulfonamide with glyoxal in an aqueous sulfuric acid medium. This reaction yields a mixture of products, which can be further purified to obtain the desired compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows for the exploration of its potential as a bioactive molecule.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene involves its interaction with molecular targets through its functional groups. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the phenyl groups can engage in π-π stacking interactions. These interactions can influence the compound’s biological activity and its ability to interact with specific molecular pathways.
Comparison with Similar Compounds
Similar compounds include other oxa-aza tetracyclic structures, such as:
2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.03,10.05,8]dodecane (CL-20): Known for its high detonation velocity and density.
1,3,5-Trinitro-1,3,5-triazacyclohexane (RDX): A widely used explosive with a simpler structure.
1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane (HMX): Another high-energy compound with applications in defense and aerospace.
5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene stands out due to its unique combination of functional groups and its potential for diverse applications.
Properties
CAS No. |
20629-08-7 |
|---|---|
Molecular Formula |
C27H23NO3S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
5-methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene |
InChI |
InChI=1S/C27H23NO3S/c1-32(29,30)28-18-16-24-25(17-19-28)27(21-12-6-3-7-13-21)23-15-9-8-14-22(23)26(24,31-27)20-10-4-2-5-11-20/h2-19,24-25H,1H3 |
InChI Key |
JCJLLGZXKLBHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C=CC2C(C=C1)C3(C4=CC=CC=C4C2(O3)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11957268.png)





